molecular formula C10H16O2 B13250471 Spiro[2.6]nonane-4-carboxylic acid

Spiro[2.6]nonane-4-carboxylic acid

Cat. No.: B13250471
M. Wt: 168.23 g/mol
InChI Key: GNECTEZVAHVONR-UHFFFAOYSA-N
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Description

Spiro[2.6]nonane-4-carboxylic acid: is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom. This compound is notable for its rigidity and stability, making it an interesting subject for various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.6]nonane-4-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often use robust oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of spiro[2.6]nonane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.6]nonane-4-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H,11,12)

InChI Key

GNECTEZVAHVONR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=O)O

Origin of Product

United States

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